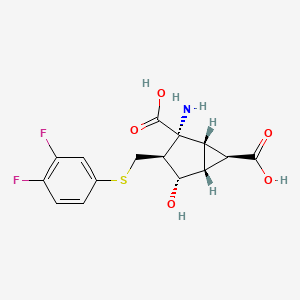
LY3020371
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “LY3020371” is a complex organic molecule featuring multiple functional groups, including amine, hydroxyl, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the Bicyclic Core: This can be achieved through cycloaddition reactions or intramolecular cyclization.
Introduction of Functional Groups: The amine, hydroxyl, and carboxylic acid groups can be introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO₄.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like LiAlH₄.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂.
Reduction: LiAlH₄, NaBH₄.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Biomolecular Interactions: Studied for interactions with proteins and nucleic acids.
Medicine
Drug Development: Potential candidate for drug development due to its unique structure and functional groups.
Therapeutic Applications: Investigated for therapeutic applications in treating diseases.
Industry
Materials Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1~{s},2~{r},3~{s},4~{s},5~{r},6~{r})-2-Azanyl-3-[[3,4-Dichlorophenyl]sulfanylmethyl]-4-Oxidanyl-Bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid
- (1~{s},2~{r},3~{s},4~{s},5~{r},6~{r})-2-Azanyl-3-[[3,4-Dimethylphenyl]sulfanylmethyl]-4-Oxidanyl-Bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid
Uniqueness
The presence of fluorine atoms in the compound enhances its chemical stability and bioavailability compared to similar compounds. The bicyclic structure provides rigidity, which can improve binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C15H15F2NO5S |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H15F2NO5S/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23)/t6-,9+,10+,11+,12-,15+/m1/s1 |
InChI-Schlüssel |
PVCLSZDVATUGHR-XJDZXMJWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F |
Kanonische SMILES |
C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















